molecular formula C21H18N4O2S2 B14956633 (5Z)-2-(morpholin-4-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one

(5Z)-2-(morpholin-4-yl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-1,3-thiazol-4(5H)-one

Cat. No.: B14956633
M. Wt: 422.5 g/mol
InChI Key: SHGAJLFHMJUABG-AQTBWJFISA-N
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Description

The compound (5Z)-2-(MORPHOLIN-4-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic molecule that features a morpholine ring, a thiazolone core, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(MORPHOLIN-4-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazolone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then coupled with the thiazolone core using a suitable coupling reagent.

    Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the thiazolone core.

    Final Assembly: The final step involves the condensation of the pyrazole-thiazolone intermediate with the morpholine derivative under controlled conditions to ensure the formation of the desired (5Z) isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Solvent Selection: Choosing solvents that enhance reaction rates and product solubility.

    Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolone core.

    Substitution: The morpholine and pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Nucleophiles: Various nucleophiles like amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Derivatives with different substituents on the morpholine or pyrazole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine

    Drug Development: The compound is being explored for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

Industry

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity, while the thiazolone core can participate in hydrogen bonding and other interactions. The pyrazole moiety can modulate the electronic properties of the molecule, influencing its reactivity and binding characteristics.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-2-(MORPHOLIN-4-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • **(5Z)-2-(PIPERIDIN-4-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
  • **(5Z)-2-(PYRROLIDIN-4-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE

Uniqueness

The presence of the morpholine ring in (5Z)-2-(MORPHOLIN-4-YL)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-THIAZOL-4-ONE distinguishes it from similar compounds, potentially enhancing its solubility and bioavailability. The combination of the thiazolone core with the pyrazole and morpholine rings provides a unique scaffold for drug development and other applications.

Properties

Molecular Formula

C21H18N4O2S2

Molecular Weight

422.5 g/mol

IUPAC Name

(5Z)-2-morpholin-4-yl-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C21H18N4O2S2/c26-20-18(29-21(22-20)24-8-10-27-11-9-24)13-15-14-25(16-5-2-1-3-6-16)23-19(15)17-7-4-12-28-17/h1-7,12-14H,8-11H2/b18-13-

InChI Key

SHGAJLFHMJUABG-AQTBWJFISA-N

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C/C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)/S2

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)S2

Origin of Product

United States

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